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Compound of Interest

Compound Name: CVN766

Cat. No.: B15619416 Get Quote

Technical Support Center: CVN766
Pharmacokinetic Studies
This technical support center provides guidance for researchers, scientists, and drug

development professionals working with CVN766, a highly selective orexin-1 receptor (Ox1R)

antagonist. The information herein is designed to assist in the design, execution, and

troubleshooting of pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)
Q1: What is CVN766 and what is its primary mechanism of action?

A1: CVN766 is an orally active, potent, and highly selective antagonist of the orexin-1 receptor

(Ox1R) with an IC50 of 8 nM.[1][2] It demonstrates over 1,000-fold selectivity for Ox1R

compared to the orexin-2 receptor (Ox2R).[3][4][5][6][7] This selectivity is a key feature, as

Ox1R is primarily involved in regulating stress and reward pathways, while Ox2R is associated

with wakefulness.[3] By selectively targeting Ox1R, CVN766 aims to avoid the somnolence

(daytime sleepiness) observed with less selective orexin antagonists.[3][4][5] It is being

developed for central nervous system (CNS) disorders, including schizophrenia and binge

eating disorder.[3][4]

Q2: What are the key pharmacokinetic characteristics of CVN766 observed in Phase 1 clinical

trials?
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A2: Phase 1 studies in healthy subjects have demonstrated that CVN766 has a favorable and

robust pharmacokinetic profile.[3][4] Key characteristics include a dose-proportional increase in

exposure (AUC) and maximum concentration (Cmax) after multiple days of dosing.[3][4] The

studies also showed no observed food effect on its pharmacokinetics, and it achieves robust

CNS exposure with high brain permeability.[3][6][7][8] Steady state was typically achieved after

4 to 5 days of dosing.[4]

Q3: What is the rationale for the high selectivity of CVN766 for Ox1R over Ox2R?

A3: The high selectivity of CVN766 is a critical design feature intended to mitigate off-target

effects. The orexin system has two receptors, Ox1R and Ox2R, which are structurally similar

but have different primary functions.[3] Ox2R is a key regulator of arousal and wakefulness,

and its antagonism can lead to somnolence and fatigue, which are common side effects of dual

orexin receptor antagonists (DORAs).[3][5][9] In contrast, Ox1R is more involved in complex

behaviors like anxiety, reward-seeking, and impulse control.[3] By being highly selective for

Ox1R, CVN766 is designed to modulate these psychiatric pathways without causing unwanted

daytime sleepiness.[3][5]

Q4: Are there any known drug-drug interaction risks with CVN766?

A4: While specific drug-drug interaction studies are part of later-phase clinical development, the

initial publication on CVN766 notes a clean off-target profile in a broad panel of in vitro binding

assays.[8] However, researchers should always consider the potential for interactions,

particularly with compounds metabolized by the same cytochrome P450 (CYP) enzymes or

those that are substrates of transporters like P-glycoprotein (P-gp), until formal studies are

completed.
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Issue Encountered Potential Cause
Recommended

Troubleshooting Steps

High variability in plasma

concentrations across

subjects.

1. Inconsistent dosing

administration (e.g., fed vs.

fasted state). 2. Variability in

sample collection or

processing. 3. Individual

differences in metabolism.

1. Although Phase 1 data

showed no food effect, strictly

control and document the

fed/fasted state of subjects to

ensure consistency.[3] 2.

Review and standardize blood

collection, centrifugation, and

plasma storage protocols.

Ensure precise timing of

sample draws. 3. Consider

genotyping subjects for

common polymorphisms in

drug-metabolizing enzymes if

variability persists.

Lower than expected CNS

exposure.

1. Issues with the bioanalytical

method for quantifying

CVN766 in cerebrospinal fluid

(CSF). 2. Blood-brain barrier

(BBB) transport issues in the

specific preclinical model. 3.

Incorrect dose calculation.

1. Re-validate the CSF

bioanalytical assay. Check for

matrix effects, stability, and

extraction recovery. 2. Confirm

BBB permeability in the

chosen animal model. CVN766

has demonstrated high brain

permeability in rodents and

robust CNS exposure in

humans.[3][6][8] 3. Double-

check all dose calculations,

formulation concentrations,

and administration volumes.

Inconsistent results in

preclinical efficacy models.

1. Mismatch between PK and

pharmacodynamic (PD)

timelines. 2. Insufficient

receptor occupancy at the time

of the behavioral test.

1. Conduct a full PK/PD study

to understand the time course

of drug exposure and target

engagement. 2. CVN766 has

shown prolonged receptor

occupancy in rats.[7][8] Ensure

that the behavioral
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assessment is timed to

coincide with sufficient target

engagement. A satellite group

for PK sampling is

recommended.

Sample stability issues during

storage or analysis.

1. Degradation of CVN766 in

the biological matrix (plasma,

CSF). 2. Issues related to

freeze-thaw cycles.

1. Perform comprehensive

stability testing: bench-top

stability at room temperature,

freeze-thaw stability (minimum

3 cycles), and long-term

storage stability at -80°C. 2.

Ensure samples are

immediately placed on dry ice

after collection and transferred

to -80°C storage as soon as

possible. Minimize the time

samples spend at room

temperature.

Experimental Protocols
Protocol 1: Single Ascending Dose (SAD)
Pharmacokinetic Study in Rodents

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Acclimatization: Acclimatize animals for at least 7 days before the study.

Dosing:

Administer CVN766 orally (PO) via gavage as a suspension.

Dose levels: 1, 3, 10, and 30 mg/kg. A vehicle control group should be included.

Fasting: Fast animals overnight (approx. 12 hours) before dosing.

Sample Collection:
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Collect sparse blood samples (approx. 200 µL) from the tail vein into K2-EDTA tubes.

Sampling time points: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Sample Processing:

Immediately centrifuge blood at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma.

Transfer plasma to labeled cryovials and store at -80°C until analysis.

Bioanalysis:

Quantify CVN766 concentrations in plasma using a validated LC-MS/MS (Liquid

Chromatography with tandem mass spectrometry) method.

Data Analysis:

Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis

with software like Phoenix WinNonlin.

Protocol 2: Bioanalytical Method Validation for CVN766
in Plasma
This protocol outlines the key parameters for validating an LC-MS/MS method according to

regulatory guidelines.
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Validation Parameter Acceptance Criteria

Calibration Curve
8-10 non-zero standards. Correlation coefficient

(r²) ≥ 0.99.

Accuracy & Precision

Four QC levels (LLOQ, Low, Mid, High). Within-

run and between-run precision (%CV) ≤ 15% (≤

20% at LLOQ). Accuracy (% bias) within ±15%

(±20% at LLOQ).

Selectivity
No significant interfering peaks at the retention

time of CVN766 in at least six blank matrix lots.

Matrix Effect

The matrix factor should be consistent across

different lots of the matrix. The CV of the IS-

normalized matrix factor should be ≤ 15%.

Recovery
Extraction recovery should be consistent,

precise, and reproducible.

Stability

Bench-top, freeze-thaw (min. 3 cycles), and

long-term stability should demonstrate that the

analyte is stable under intended sample

handling and storage conditions (analyte

concentration within ±15% of nominal).

Visualizations
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Simplified Orexin Signaling and CVN766 Action
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Gq Protein
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PLC Activation Reward/Motivation/
Anxiety Pathways
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Blocks
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General Preclinical PK Study Workflow

Phase 1: Study Design

Phase 2: In-Life

Phase 3: Analysis

Define Objectives
(e.g., SAD, MTD)

Select Animal Model
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Protocol Development
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(-80°C)

Sample Analysis
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Troubleshooting: High PK Data Variability

High Variability
Observed in PK Data

Was Dosing Procedure
Standardized?

Action: Review & Retrain
on Dosing SOPs.

Control for food effect.

No

Were Sample Collection
Times & Methods Consistent?

Yes

Yes No

Action: Standardize
collection/processing.
Use automated timers.

No

Does Bioanalytical Method
Show High %CV?

Yes

Yes No

Action: Re-validate assay.
Check for matrix effects

or stability issues.

Yes

Consider Biological Cause:
Metabolic Differences

No

Yes No

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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